molecular formula C13H16N2O2 B1676174 Melatonin CAS No. 73-31-4

Melatonin

Cat. No.: B1676174
CAS No.: 73-31-4
M. Wt: 232.28 g/mol
InChI Key: DRLFMBDRBRZALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melatonin, chemically known as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a naturally occurring hormone produced by the pineal gland in the brain. It plays a crucial role in regulating the sleep-wake cycle, also known as the circadian rhythm. Discovered in 1958 by Aaron B. Lerner and colleagues, this compound is derived from the amino acid tryptophan and is found in various organisms, including humans, animals, plants, and bacteria .

Mechanism of Action

Target of Action

Melatonin, an endogenous hormone produced by the pineal gland, primarily targets this compound receptors 1 (MT1) and 2 (MT2), which are predominantly expressed in many mammalian organs . These receptors play a crucial role in regulating sleep patterns, circadian rhythms, mood, learning and memory, immune activity, dreaming, fertility, and reproduction .

Mode of Action

This compound exerts its effects through the binding and activation of its receptors, MT1 and MT2 . It is a derivative of tryptophan and binds to this compound receptor type 1A, which then acts on adenylate cyclase, inhibiting a cAMP signal transduction pathway .

Biochemical Pathways

This compound influences various signaling pathways by binding to cytoplasmic and intra-nuclear receptors, enabling the regulation of crucial mediators . It also binds to calmodulin, leading to the release of sequestered Ca2±independent PLA2, which then moves to membranes and releases high doses of AA; liberated AA feeds 5-LOX to produce free radicals .

Pharmacokinetics

This compound’s pharmacokinetics vary extensively between individuals. Following oral administration of 10 mg this compound, the time to maximal plasma concentration (Tmax) is approximately 50 minutes, and the elimination half-life (T1/2) is about 45 minutes . The absolute bioavailability of oral this compound is approximately 15% .

Result of Action

This compound helps regulate sleep patterns and circadian rhythms . It also acts as an antioxidant, scavenging excessive free radicals generated in the body by anti-excitatory and anti-inflammatory properties . Deficiencies in the production or synthesis of this compound have been associated with the onset of many disorders like breast cancer and neurodegenerative disorders .

Action Environment

The production and secretion of this compound are suppressed by light and enhanced by darkness . The pineal gland, which produces this compound, analyzes the current state of the environmental light-dark cycle and regulates the production and secretion of this compound . Exposure of the pineal gland to light inhibits the production of this compound .

Biochemical Analysis

Biochemical Properties

Melatonin interacts with various enzymes, proteins, and other biomolecules. It exerts its effect through different pathways with this compound receptor 1 (MT1) and this compound receptor 2 (MT2) being the predominant type of receptor that are mainly expressed by many mammalian organs . This compound acts as an antioxidant and scavenges excessive free radicals generated in the body . It also has anti-inflammatory properties .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It helps to regulate sleep patterns and circadian rhythms . In addition, this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have anti-inflammatory and anti-excitatory properties .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to membrane-bound G-protein coupled receptors (GPCR) in animal cells . This binding can lead to enzyme inhibition or activation, changes in gene expression, and other cellular effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to have antioxidant properties, scavenging free radicals and increasing antioxidant defenses . This can prevent tissue damage and block transcriptional factors of pro-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound have been administered to patients, including the elderly and children, in clinical trials . This compound could be used as a potential analgesic drug in diseases associated with pain .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized by the pineal gland through hydroxylation of the essential amino acid tryptophan at carbon 5 forming 5-hydroxytryptophan by tryptophan hydroxylase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is released into circulation wherein it penetrates all tissues of the body . This compound synthesis and secretion are suppressed by light and enhanced by dark .

Subcellular Localization

This compound is localized in various subcellular compartments. From unicellular to multicellular organisms, the subcellular localization of the enzymes related to this compound biosynthesis may have changed somewhat . The separation of the sites of subcellular localization may have been beneficial for the efficient control of this compound synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melatonin can be synthesized through several chemical routes. One common method involves the reaction of 3-amino-1-propanol with p-anisidine, followed by a series of reactions including salification, acylation, substitution, diazotization, cyclization, hydrolysis, and decarboxylation . Another method involves the hydroxylation of tryptophan by tryptophan-5-hydroxylase to produce 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin is then acetylated and methylated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis methods mentioned above, with a focus on optimizing reaction conditions for higher yields and purity. The process often includes steps such as crystallization and purification to obtain high-quality this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Melatonin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, in the presence of reactive oxygen species, this compound can be oxidized to form N1-acetyl-N2-formyl-5-methoxykynuramine .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as N1-acetyl-N2-formyl-5-methoxykynuramine, which have distinct biological properties .

Scientific Research Applications

Melatonin has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Melatonin is unique in its dual role as a regulator of circadian rhythms and an antioxidant. Similar compounds include:

Compared to these compounds, this compound has a more pronounced effect on sleep regulation and antioxidant activity, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLFMBDRBRZALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Record name melatonin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Melatonin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022421
Record name Melatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melatonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C
Record name SID46500483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name MELATONIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Melatonin is a derivative of tryptophan. It binds to melatonin receptor type 1A, which then acts on adenylate cylcase and the inhibition of a cAMP signal transduction pathway. Melatonin not only inhibits adenylate cyclase, but it also activates phosphilpase C. This potentiates the release of arachidonate. By binding to melatonin receptors 1 and 2, the downstream signallling cascades have various effects in the body. The melatonin receptors are G protein-coupled receptors and are expressed in various tissues of the body. There are two subtypes of the receptor in humans, melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). Melatonin and melatonin receptor agonists, on market or in clinical trials, all bind to and activate both receptor types.The binding of the agonists to the receptors has been investigated for over two decades or since 1986. It is somewhat known, but still not fully understood. When melatonin receptor agonists bind to and activate their receptors it causes numerous physiological processes. MT1 receptors are expressed in many regions of the central nervous system (CNS): suprachiasmatic nucleus of the hypothalamus (SNC), hippocampus, substantia nigra, cerebellum, central dopaminergic pathways, ventral tegmental area and nucleus accumbens. MT1 is also expressed in the retina, ovary, testis, mammary gland, coronary circulation and aorta, gallbladder, liver, kidney, skin and the immune system. MT2 receptors are expressed mainly in the CNS, also in the lung, cardiac, coronary and aortic tissue, myometrium and granulosa cells, immune cells, duodenum and adipocytes. The binding of melatonin to melatonin receptors activates a few signaling pathways. MT1 receptor activation inhibits the adenylyl cyclase and its inhibition causes a rippling effect of non activation; starting with decreasing formation of cyclic adenosine monophosphate (cAMP), and then progressing to less protein kinase A (PKA) activity, which in turn hinders the phosphorilation of cAMP responsive element-binding protein (CREB binding protein) into P-CREB. MT1 receptors also activate phospholipase C (PLC), affect ion channels and regulate ion flux inside the cell. The binding of melatonin to MT2 receptors inhibits adenylyl cyclase which decreases the formation of cAMP.[4] As well it hinders guanylyl cyclase and therefore the forming of cyclic guanosine monophosphate (cGMP). Binding to MT2 receptors probably affects PLC which increases protein kinase C (PKC) activity. Activation of the receptor can lead to ion flux inside the cell., Melatonin is implicated in numerous physiological processes, including circadian rhythms, stress, and reproduction, many of which are mediated by the hypothalamus and pituitary. The physiological actions of melatonin are mainly mediated by melatonin receptors. /The authors/ describe the distribution of the melatonin receptor MT1 in the human hypothalamus and pituitary by immunocytochemistry. MT1 immunoreactivity showed a widespread pattern in the hypothalamus. In addition to the area of the suprachiasmatic nucleus (SCN), a number of novel sites, including the paraventricular nucleus (PVN), periventricular nucleus, supraoptic nucleus (SON), sexually dimorphic nucleus, the diagonal band of Broca, the nucleus basalis of Meynert, infundibular nucleus, ventromedial and dorsomedial nucleus, tuberomamillary nucleus, mamillary body, and paraventricular thalamic nucleus were observed to have neuronal MT1 receptor expression. No staining was observed in the nucleus tuberalis lateralis and bed nucleus of the stria terminalis. The MT1 receptor was colocalized with some vasopressin (AVP) neurons in the SCN, colocalized with some parvocellular and magnocellular AVP and oxytocine (OXT) neurons in the PVN and SON, and colocalized with some parvocellular corticotropin-releasing hormone (CRH) neurons in the PVN. In the pituitary, strong MT1 expression was observed in the pars tuberalis, while a weak staining was found in the posterior and anterior pituitary. These findings provide a neurobiological basis for the participation of melatonin in the regulation of various hypothalamic and pituitary functions. The colocalization of MT1 and CRH suggests that melatonin might directly modulate the hypothalamus-pituitary-adrenal axis in the PVN, which may have implications for stress conditions such as depression., A major mechanism through which melatonin reduces the development of breast cancer is based on its anti-estrogenic actions by interfering at different levels with the estrogen-signalling pathways. Melatonin inhibits both aromatase activity and expression in vitro (MCF-7 cells) as well as in vivo, thus behaving as a selective estrogen enzyme modulator. The objective of this study was to study the effect of MT1 melatonin receptor overexpression in MCF-7 breast cancer cells on the aromatase-suppressive effects of melatonin. Transfection of the MT1 melatonin receptor in MCF-7 cells significantly decreased aromatase activity of the cells and MT1-transfected cells showed a level of aromatase activity that was 50% of vector-transfected MCF-7 cells. The proliferation of estrogen-sensitive MCF-7 cells in an estradiol-free media but in the presence of testosterone (an indirect measure of aromatase activity) was strongly inhibited by melatonin in those cells overexpressing the MT1 receptor. This inhibitory effect of melatonin on cell growth was higher on MT1 transfected cells than in vector transfected ones. In MT1-transfected cells, aromatase activity (measured by the tritiated water release assay) was inhibited by melatonin (20% at 1 nM; 40% at 10 microM concentrations). The same concentrations of melatonin did not significantly influence the aromatase activity of vector-transfected cells. MT1 melatonin receptor transfection also induced a significant 55% inhibition of aromatase steady-state mRNA expression in comparison to vector-transfected MCF-7 cells (p<0.001). In addition, in MT1-transfected cells melatonin treatment inhibited aromatase mRNA expression and 1 nM melatonin induced a higher and significant down-regulation of aromatase mRNA expression (p<0.05) than in vector-transfected cells. The findings presented herein point to the importance of MT1 melatonin receptor in mediating the oncostatic action of melatonin in MCF-7 human breast cancer cells and confirm MT1 melatonin receptor as a major mediator in the melatonin signalling pathway in breast cancer., Almost all the melatonin formed in mammals is synthesized within the pineal gland... The tryptophan is first 5-hydroxylated (by the enzyme tryptophan hydroxylase) and then decarboxylated (by the enzyme aromatic L-amino acid decarboxylase) to form 5-hydroxytryptamine or serotonin. During daylight hours, the serotonin in pinealocytes tends to be stored, and is unavailable to enzymes (monoamine oxidase and the melatonin-forming enzymes) that would otherwise act on it. With the onset of darkness, postganglionic sympathetic outflow to the pineal increases, and the consequent release of norepinephrine onto pinealocytes causes stored serotonin to become accessible for intracellular metabolism. At the same time, the norepinephrine activates the enzymes (especially serotonin-N-acetyltransferase (SNAT), but also hydroxyindole-O-methyltransferase (HIOMT)) that convert serotonin to melatonin. Consequently, pineal melatonin levels rises manifold. ... The melatonin then diffuses out of the pineal gland into the blood stream and cerebrospinal fluid, rapidly raising human plasma melatonin levels from about 2-10 to 100-200 pg/mL.
Record name Melatonin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MELATONIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder

CAS No.

73-31-4, 8041-44-9
Record name Melatonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melatonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melatonin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melatonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Melatonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Melatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(5-methoxyindol-3-yl)ethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELATONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MELATONIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Melatonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116-118 °C, 117 °C
Record name Melatonin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MELATONIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Melatonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To the aqueous alcoholic solution containing N-acetyl serotonine prepared in Example 2, there were added slowly and simultaneously 36 g of dimethyl sulphate and 20 g of 30% sodium hydroxide so that the pH was maintained at 12.5, while ensuring that the temperature did not exceed 40° C. During this operation, a part of the melatonine formed crystallised and this was filtered after neutralisation. The mother-liquor of crystallisation was decolourised with activated carbon, concentrated to eliminate the ethanol, then extracted with dichloromethane. After separation of the aqueous phase, the organic phase was concentrated to dryness which allowed the recuperation of a further 28 g of crude melatonine. The two fractions, which totalled 42 g, were mixed and purified by recrystallisation in a mixture containing water and ethanol in a 75:25 ratio. 30 g of white crystals of melatonine were obtained having a purity of 98.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension, cooled in ice, of 5 g (26.3 moles) of 5-methoxytryptamine (in a raw condition) in 100 ml methylene chloride there is slowly added, under stirring, a cold solution of 5 ml (52.6 moles) of acetic anhydride in 50 ml of methylene chloride. Stirring and cooling are continued for 1 hour (the reaction progression can be controlled by TLC), so as to obtain a full solution; then the solution is washed by Na2CO3 2N×2, under strong stirring, and then by water. The organic phase, dried on anhydrous Na2SO4 and evaporated, provides 6 g of raw melatonine, which is purified by chromatography on column (4 cm; diameter/length ratio 1:5) of Merck silica gel (70-230 mesh) (120 g); the solution is eluted by methylene chloride in order to remove the scarcely polar products thereby providing pure melatonine by eluting with methylene chloride-acetone (8:2). There are obtained 4 g of product (purifying yield 65%) which are crystalized from acetone-water. Melting point 116°-7° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melatonin
Reactant of Route 2
Reactant of Route 2
Melatonin
Reactant of Route 3
Reactant of Route 3
Melatonin
Reactant of Route 4
Reactant of Route 4
Melatonin
Reactant of Route 5
Reactant of Route 5
Melatonin
Reactant of Route 6
Reactant of Route 6
Melatonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.